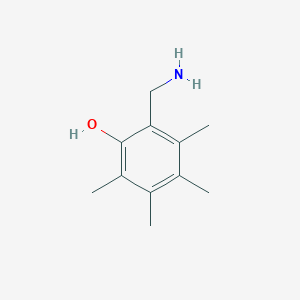
2-(Aminomethyl)-3,4,5,6-tetramethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-3,4,5,6-tetramethylphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminomethyl group attached to the phenol ring, along with four methyl groups at the 3, 4, 5, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4,5,6-tetramethylphenol typically involves the reaction of 3,4,5,6-tetramethylphenol with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide. The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure the scalability of the process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-3,4,5,6-tetramethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
2-(Aminomethyl)-3,4,5,6-tetramethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Aminomethyl)-3,4,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)phenol
- 3,4,5,6-Tetramethylphenol
- 2-(Aminomethyl)-4,5,6-trimethylphenol
Uniqueness
2-(Aminomethyl)-3,4,5,6-tetramethylphenol is unique due to the combination of its aminomethyl and tetramethyl-substituted phenol structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of multiple methyl groups enhances its lipophilicity and stability, making it a valuable compound for various applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-(aminomethyl)-3,4,5,6-tetramethylphenol |
InChI |
InChI=1S/C11H17NO/c1-6-7(2)9(4)11(13)10(5-12)8(6)3/h13H,5,12H2,1-4H3 |
InChIキー |
VZAVOILJXFIEGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)CN)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
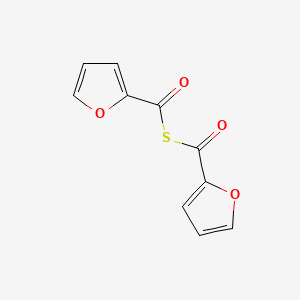
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
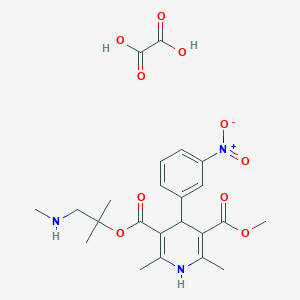
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
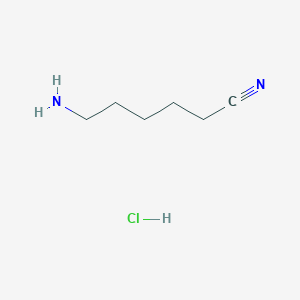
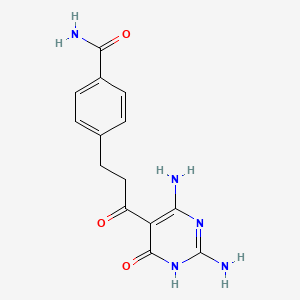
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
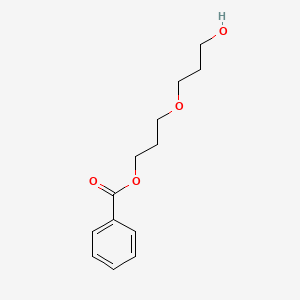

![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
